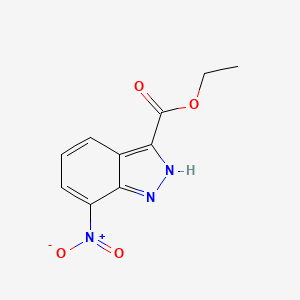

Ethyl 7-nitro-1h-indazole-3-carboxylate

Descripción

Ethyl 7-nitro-1H-indazole-3-carboxylate (CAS No. 865886-78-8) is a nitro-substituted indazole derivative characterized by a nitro group at the 7-position of the indazole core and an ethyl ester moiety at the 3-position. Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Synthetic routes for similar indazole esters often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, as seen in the synthesis of 3-phenyl-1H-indazole-7-carboxylic acid derivatives . Ethyl 7-nitro-1H-indazole-3-carboxylate itself may be synthesized via nitration of a precursor indazole ester, followed by purification using column chromatography .

Propiedades

IUPAC Name |

ethyl 7-nitro-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-6-4-3-5-7(13(15)16)8(6)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGULAZXSYKAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-nitro-1h-indazole-3-carboxylate typically involves the nitration of ethyl indazole-3-carboxylate. The process begins with the preparation of ethyl indazole-3-carboxylate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

The nitration step involves treating ethyl indazole-3-carboxylate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the indazole ring .

Industrial Production Methods

Industrial production of Ethyl 7-nitro-1h-indazole-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-nitro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 7-amino-1h-indazole-3-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Oxidized indazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 7-nitro-1h-indazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.

Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 7-nitro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparación Con Compuestos Similares

Key Observations :

- Nitro Position : The 7-nitro derivative exhibits distinct electronic and steric effects compared to the 5-nitro isomer (e.g., Ethyl 5-nitro-1H-indazole-3-carboxylate). The nitro group at position 7 may enhance electrophilic reactivity, impacting interactions in biological systems .

- Functional Group Swaps: Replacing nitro with methoxy or chloro groups significantly modifies electronic properties.

Physicochemical Properties

- Solubility : Ethyl 7-nitro-1H-indazole-3-carboxylate is less soluble in polar solvents compared to its carboxylic acid analogs (e.g., 7-Chloro-1H-indazole-3-carboxylic acid) due to the ethyl ester’s hydrophobic nature .

- Melting Points: Nitro-substituted indazoles generally exhibit higher melting points than methoxy or alkyl-substituted analogs. For example, Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate melts at 252–253°C, whereas ethyl esters typically melt below 200°C .

Actividad Biológica

Ethyl 7-nitro-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Ethyl 7-nitro-1H-indazole-3-carboxylate features a bicyclic structure with a nitro group at the 7-position and a carboxylate functional group. Its molecular formula is C₉H₈N₂O₃, and it exhibits properties typical of nitro-substituted indazoles, which enhance its reactivity and biological interactions.

The primary mechanisms through which ethyl 7-nitro-1H-indazole-3-carboxylate exerts its biological effects include:

- Enzyme Modulation : The compound interacts with various enzymes, potentially modulating their activity through hydrophobic interactions and hydrogen bonding. It has shown promise in targeting kinases involved in cell cycle regulation .

- Receptor Binding : The structural features of this compound allow it to bind effectively to specific receptors, influencing signaling pathways related to inflammation and neurological disorders.

Biological Activities

Ethyl 7-nitro-1H-indazole-3-carboxylate has been investigated for several biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines with IC₅₀ values indicating effective potency. In one study, derivatives showed promising results against K562 cells with an IC₅₀ of 5.15 µM .

- Antimicrobial Properties : Ethyl 7-nitro-1H-indazole-3-carboxylate has also demonstrated antimicrobial activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Case Studies

Several studies have highlighted the potential applications of ethyl 7-nitro-1H-indazole-3-carboxylate in medicinal chemistry:

- Antitumor Activity : A study focusing on the synthesis of indazole derivatives found that ethyl 7-nitro-1H-indazole-3-carboxylate exhibited strong inhibitory effects against tumor cell lines, suggesting its utility as an anticancer agent .

- Neurological Applications : Another research effort explored its potential as a therapeutic agent for neurological disorders. The compound's ability to modulate nitric oxide synthase (NOS) activity indicates its relevance in treating conditions like neurodegeneration and inflammation .

Comparative Analysis

To better understand the position of ethyl 7-nitro-1H-indazole-3-carboxylate among other indazole derivatives, a comparison table is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-nitro-1H-indazole-3-carboxylate | C₉H₈N₂O₃ | Nitro group at position 5 |

| 7-Nitro-1H-indazole-3-carboxylic acid | C₉H₇N₂O₄ | Contains a carboxylic acid instead of an ester |

| Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Benzyloxy substituent enhances lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.